6-Bromo-7-méthyl-1H-indazol-3-amine

Vue d'ensemble

Description

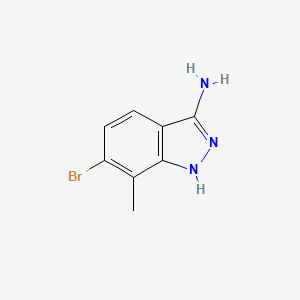

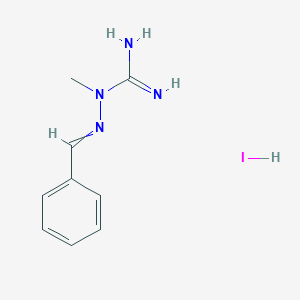

“6-Bromo-7-methyl-1H-indazol-3-amine” is a compound with the molecular formula C8H8BrN3 . It is a derivative of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings . Indazole derivatives are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

Indazole derivatives can be synthesized using various methods. One common approach involves the use of transition metal-catalyzed reactions . Another method involves reductive cyclization reactions . A molecular hybridization strategy has also been used to design and synthesize a series of indazole derivatives .

Molecular Structure Analysis

The molecular structure of “6-Bromo-7-methyl-1H-indazol-3-amine” consists of a bromine atom and a methyl group attached to an indazole ring . The indazole ring itself contains two nitrogen atoms . The exact mass of the compound is 224.99016 g/mol .

Chemical Reactions Analysis

Indazole derivatives, including “6-Bromo-7-methyl-1H-indazol-3-amine”, can participate in various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions . In addition, they can be involved in reductive cyclization reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-7-methyl-1H-indazol-3-amine” include a molecular weight of 226.07 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a topological polar surface area of 43.8 Ų .

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés de l'indazole ont été étudiés pour leurs propriétés anticancéreuses potentielles. Par exemple, certains 3-amino-1H-indazole-1-carboxamides ont montré une activité antiproliférative contre diverses lignées cellulaires néoplasiques . Cela suggère que la 6-Bromo-7-méthyl-1H-indazol-3-amine pourrait être explorée pour son efficacité dans l'inhibition de la croissance des cellules cancéreuses.

Activité antitumorale

Des recherches ont montré que les dérivés de l'indazole peuvent présenter des effets antitumoraux. Une étude portant sur des cellules A549, K562, PC3 et Hep-G2 traitées avec des dérivés de l'indazole a révélé des résultats prometteurs dans les essais de prolifération . Cela indique une application potentielle de la This compound dans les thérapies antitumorales.

Inhibition enzymatique

Certains composés de l'indazole ont été identifiés comme des inhibiteurs d'enzymes spécifiques. Par exemple, un dérivé s'est avéré être un inhibiteur efficace de FGFR1 avec une bonne inhibition enzymatique et une activité antiproliférative modeste . Cela indique un rôle possible de la This compound dans l'inhibition enzymatique.

Méthodologie de synthèse

Les indazoles sont également précieux en chimie synthétique. Une méthode de synthèse pratique pour un composé apparenté, la 7-bromo-4-chloro-1H-indazol-3-amine, a été développée, soulignant l'importance des indazoles dans la synthèse chimique . Cela suggère que la This compound pourrait être utilisée dans le développement de nouvelles voies de synthèse ou d'intermédiaires.

Régulation du cycle cellulaire

Des dérivés de l'indazole ont été observés pour provoquer un blocage de la phase G0-G1 du cycle cellulaire dans les lignées cellulaires néoplasiques . Cela indique que la This compound pourrait être étudiée pour son potentiel à réguler le cycle cellulaire.

Mécanisme D'action

Target of Action

Indazole-containing compounds, which include 6-bromo-7-methyl-1h-indazol-3-amine, have been reported to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

For instance, they can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related to cell cycle regulation and apoptosis, particularly those involving the bcl2 family members and the p53/mdm2 pathway .

Result of Action

Some indazole derivatives have been shown to exhibit promising inhibitory effects against certain cancer cell lines . For example, one such compound was found to affect apoptosis and cell cycle in a concentration-dependent manner .

Orientations Futures

Indazole derivatives, including “6-Bromo-7-methyl-1H-indazol-3-amine”, have shown promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel indazole derivatives with improved biological activities and lower toxicity . Additionally, further studies could explore the detailed mechanisms of action of these compounds .

Analyse Biochimique

Biochemical Properties

6-Bromo-7-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase-2 (COX-2), where 6-Bromo-7-methyl-1H-indazol-3-amine acts as an inhibitor . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for anti-inflammatory therapies. Additionally, 6-Bromo-7-methyl-1H-indazol-3-amine has been shown to interact with various kinases, influencing cell signaling pathways involved in cell proliferation and apoptosis .

Cellular Effects

The effects of 6-Bromo-7-methyl-1H-indazol-3-amine on cells are multifaceted. It has been observed to induce apoptosis in cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . This induction of apoptosis is mediated through the inhibition of Bcl2 family members and the activation of the p53/MDM2 pathway . Furthermore, 6-Bromo-7-methyl-1H-indazol-3-amine affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. These changes can result in reduced cell proliferation and increased cell death, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 6-Bromo-7-methyl-1H-indazol-3-amine exerts its effects through several mechanisms. One of the primary mechanisms is the binding to and inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins . Additionally, 6-Bromo-7-methyl-1H-indazol-3-amine interacts with kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis . The compound also affects gene expression by modulating the activity of transcription factors such as p53, which plays a crucial role in regulating cell cycle and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-7-methyl-1H-indazol-3-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that 6-Bromo-7-methyl-1H-indazol-3-amine can maintain its efficacy in inducing apoptosis and inhibiting cell proliferation in cancer cell lines

Dosage Effects in Animal Models

The effects of 6-Bromo-7-methyl-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

6-Bromo-7-methyl-1H-indazol-3-amine is involved in various metabolic pathways, primarily through its interactions with enzymes such as COX-2 and kinases . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. For example, the inhibition of COX-2 by 6-Bromo-7-methyl-1H-indazol-3-amine can result in reduced levels of pro-inflammatory prostaglandins . Additionally, the compound’s effects on kinases can impact cellular metabolism by modulating signaling pathways involved in energy production and utilization .

Transport and Distribution

Within cells and tissues, 6-Bromo-7-methyl-1H-indazol-3-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its therapeutic effects. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of 6-Bromo-7-methyl-1H-indazol-3-amine is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of target cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, 6-Bromo-7-methyl-1H-indazol-3-amine can interact with transcription factors and other nuclear proteins, modulating gene expression and influencing cellular processes such as apoptosis and cell cycle regulation .

Propriétés

IUPAC Name |

6-bromo-7-methyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-6(9)3-2-5-7(4)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXBHXTHKDDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride](/img/structure/B1383749.png)

![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)

![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid](/img/structure/B1383763.png)

![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)

![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)

![2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride](/img/structure/B1383770.png)